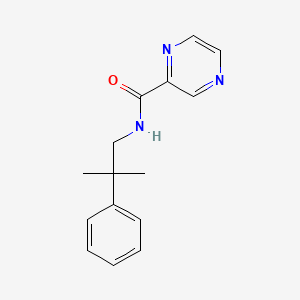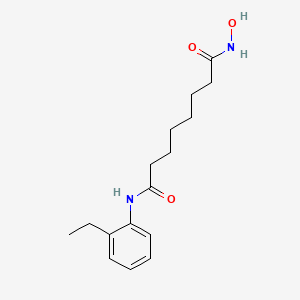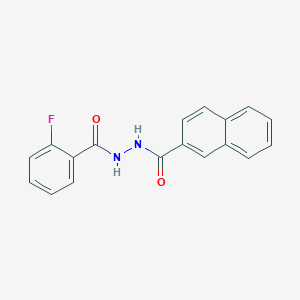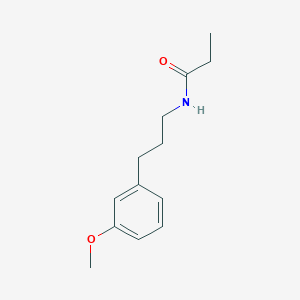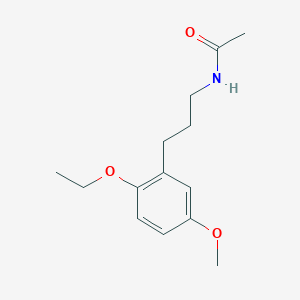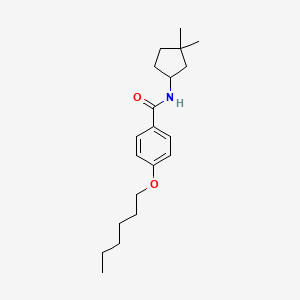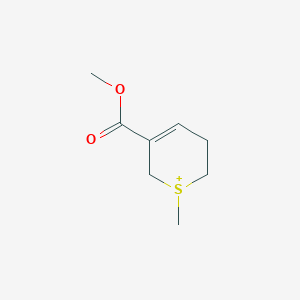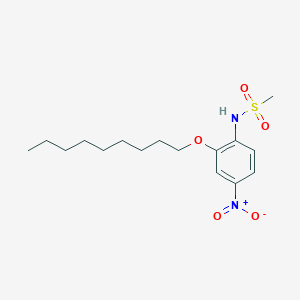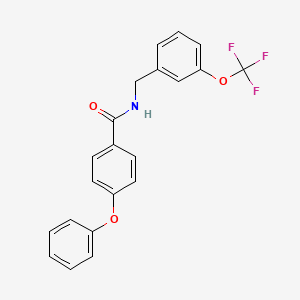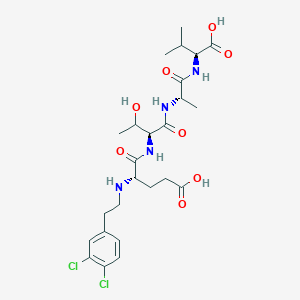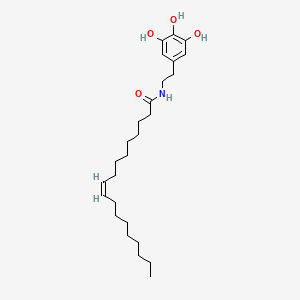
N-(3,4,5-trihydroxyphenethyl)oleamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4,5-trihydroxyphenethyl)oleamide: is a compound that belongs to the class of fatty acid amides. It is characterized by the presence of a phenethyl group substituted with three hydroxyl groups at the 3, 4, and 5 positions, and an oleamide moiety. This compound has garnered interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(3,4,5-trihydroxyphenethyl)oleamide typically begins with commercially available 3,4,5-trihydroxyphenethylamine and oleic acid.
Amidation Reaction: The primary synthetic route involves the amidation of 3,4,5-trihydroxyphenethylamine with oleic acid. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Reaction Conditions: The reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3,4,5-trihydroxyphenethyl)oleamide can undergo oxidation reactions, particularly at the phenolic hydroxyl groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can also undergo reduction reactions, especially at the oleamide moiety. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: The hydroxyl groups on the phenethyl moiety can participate in substitution reactions. For example, acetylation using acetic anhydride can protect the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Acetic anhydride, pyridine.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Saturated amides.
Substitution: Protected phenethyl derivatives.
Scientific Research Applications
Chemistry: N-(3,4,5-trihydroxyphenethyl)oleamide is used as a building block in organic synthesis. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential neuroprotective and anti-inflammatory properties. It has been shown to interact with various enzymes and receptors in the nervous system.
Medicine: this compound has potential therapeutic applications. It is investigated for its role in modulating sleep, reducing seizures, and providing neuroprotection.
Industry: In the industrial sector, this compound is explored for its use in the development of new materials and as an additive in various formulations.
Mechanism of Action
The mechanism of action of N-(3,4,5-trihydroxyphenethyl)oleamide involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as fatty acid amide hydrolase (FAAH), which plays a role in the degradation of endocannabinoids. By inhibiting FAAH, the compound increases the levels of endocannabinoids, leading to various physiological effects such as analgesia, anti-inflammation, and neuroprotection .
Comparison with Similar Compounds
Oleamide: A fatty acid amide with similar neuroprotective properties but lacks the phenethyl moiety.
Anandamide: An endocannabinoid with similar effects on the nervous system but different structural features.
N-palmitoylethanolamine: Another fatty acid amide with anti-inflammatory properties.
Uniqueness: N-(3,4,5-trihydroxyphenethyl)oleamide is unique due to the presence of the 3,4,5-trihydroxyphenethyl group, which imparts additional hydroxyl functionalities. This structural feature allows for more diverse chemical reactions and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C26H43NO4 |
|---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
(Z)-N-[2-(3,4,5-trihydroxyphenyl)ethyl]octadec-9-enamide |
InChI |
InChI=1S/C26H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25(30)27-19-18-22-20-23(28)26(31)24(29)21-22/h9-10,20-21,28-29,31H,2-8,11-19H2,1H3,(H,27,30)/b10-9- |
InChI Key |
MGJONYQVBJKXRL-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCC1=CC(=C(C(=C1)O)O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CC(=C(C(=C1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


